Cas no 1623063-36-4 (1H-Azepine-4-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1))
1H-Azepine-4-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 1H-Azepine-4-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1)
- Ethyl azepane-4-carboxylate hydrochloride
- ethyl azepane-4-carboxylate;hydrochloride
- CS-0144004
- EN300-7430504
- DB-096109
- SCHEMBL15970872
- AT25596
- 1623063-36-4
- Ethylazepane-4-carboxylatehydrochloride
- ETHYL AZEPANE-4-CARBOXYLATE HCL
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- Inchi: 1S/C9H17NO2.ClH/c1-2-12-9(11)8-4-3-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H
- InChI Key: PHZCRNYNYXUTOG-UHFFFAOYSA-N
- SMILES: C(C1CCNCCC1)(=O)OCC.Cl
Computed Properties
- Exact Mass: 207.1026065g/mol
- Monoisotopic Mass: 207.1026065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 148
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
1H-Azepine-4-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7430504-0.05g |
ethyl azepane-4-carboxylate hydrochloride |
1623063-36-4 | 95% | 0.05g |
$188.0 | 2024-05-24 | |
| Enamine | EN300-7430504-0.1g |
ethyl azepane-4-carboxylate hydrochloride |
1623063-36-4 | 95% | 0.1g |
$282.0 | 2024-05-24 | |
| Enamine | EN300-7430504-0.25g |
ethyl azepane-4-carboxylate hydrochloride |
1623063-36-4 | 95% | 0.25g |
$403.0 | 2024-05-24 | |
| Enamine | EN300-7430504-0.5g |
ethyl azepane-4-carboxylate hydrochloride |
1623063-36-4 | 95% | 0.5g |
$636.0 | 2024-05-24 | |
| Enamine | EN300-7430504-1.0g |
ethyl azepane-4-carboxylate hydrochloride |
1623063-36-4 | 95% | 1.0g |
$813.0 | 2024-05-24 | |
| Enamine | EN300-7430504-2.5g |
ethyl azepane-4-carboxylate hydrochloride |
1623063-36-4 | 95% | 2.5g |
$1594.0 | 2024-05-24 | |
| Enamine | EN300-7430504-5.0g |
ethyl azepane-4-carboxylate hydrochloride |
1623063-36-4 | 95% | 5.0g |
$2360.0 | 2024-05-24 | |
| Enamine | EN300-7430504-10.0g |
ethyl azepane-4-carboxylate hydrochloride |
1623063-36-4 | 95% | 10.0g |
$3500.0 | 2024-05-24 | |
| 1PlusChem | 1P027K0H-100mg |
ETHYL AZEPANE-4-CARBOXYLATE HCL |
1623063-36-4 | 95% | 100mg |
$449.00 | 2024-06-19 | |
| 1PlusChem | 1P027K0H-250mg |
ETHYL AZEPANE-4-CARBOXYLATE HCL |
1623063-36-4 | 95% | 250mg |
$625.00 | 2024-06-19 |
1H-Azepine-4-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1) Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 1H-Azepine-4-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1)
Comprehensive Overview of 1H-Azepine-4-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1) (CAS No. 1623063-36-4)
The compound 1H-Azepine-4-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1), identified by its CAS No. 1623063-36-4, is a specialized organic molecule with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a seven-membered azepine ring, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers and industry professionals are increasingly interested in this compound due to its versatility in drug discovery and development.
One of the key features of 1H-Azepine-4-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1) is its ethyl ester group, which enhances its solubility and reactivity in various organic reactions. The hydrochloride salt form further improves its stability, making it suitable for storage and handling in laboratory settings. This compound is often explored in the context of peptide mimetics and small molecule therapeutics, aligning with current trends in precision medicine and targeted drug delivery.
In recent years, the demand for heterocyclic compounds like 1H-Azepine-4-carboxylic acid derivatives has surged, driven by their applications in central nervous system (CNS) drug development and enzyme inhibition studies. The azepine core, in particular, is a focal point for researchers investigating novel G-protein-coupled receptor (GPCR) modulators, a hot topic in modern pharmacology. This compound’s potential to act as a scaffold for drug design has also garnered attention in academic and industrial circles.
From a synthetic chemistry perspective, CAS No. 1623063-36-4 is often discussed in forums and publications related to green chemistry and sustainable synthesis. Researchers are keen on optimizing its production to minimize environmental impact while maintaining high yield and purity. This aligns with the broader scientific community’s push toward eco-friendly chemical processes, a trend frequently searched in academic databases and AI-driven research tools.
Another area of interest is the compound’s role in proteomics and metabolomics studies. Its structural properties make it a candidate for probing biological pathways and protein-ligand interactions, which are critical for understanding complex diseases like cancer and neurodegenerative disorders. The integration of computational chemistry and machine learning in studying such compounds has further amplified its relevance in cutting-edge research.
In summary, 1H-Azepine-4-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1) (CAS No. 1623063-36-4) is a multifaceted compound with broad applications in pharmaceutical research, drug discovery, and chemical synthesis. Its growing prominence in biomedical sciences and alignment with sustainable chemistry trends underscore its importance in both academic and industrial settings. As research continues to evolve, this compound is poised to play a pivotal role in advancing therapeutic innovations and scientific breakthroughs.
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